molecular formula C18H16FNO3 B2766066 (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-2-propenamide CAS No. 882081-92-7

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-2-propenamide

Cat. No. B2766066
CAS RN: 882081-92-7
M. Wt: 313.328
InChI Key: XXZWSDXXAKVOLG-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-2-propenamide, also known as BDBP, is an organic compound belonging to the class of substituted benzodioxin-6-yl propenamides. It is a synthetic compound that has gained attention due to its potential applications in the fields of medicine, biochemistry and pharmacology. BDBP has a wide range of properties, such as being a potent agonist of the GPR119 receptor, a potential inhibitor of the enzyme aldose reductase, and a potential antioxidant.

Scientific Research Applications

Na+/Ca2+ Exchange Inhibition

  • Application : YM-244769, a compound related to (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-2-propenamide, shows potent Na+/Ca2+ exchange inhibition, with potential therapeutic applications in protecting against hypoxia/reoxygenation-induced neuronal cell damage. This could be particularly relevant in neurological disorders and injuries (Iwamoto & Kita, 2006).

Antibacterial and Anti-inflammatory Applications

  • Application : Synthesized sulfonamides bearing a 1,4-benzodioxin ring demonstrated significant antibacterial activity against various bacterial strains and inhibitory action against the lipoxygenase enzyme. This suggests potential therapeutic applications for inflammatory ailments and bacterial infections (Abbasi et al., 2017).

Photodynamic Therapy for Cancer

  • Application : A zinc phthalocyanine derivative, with a structure related to the compound , showed high singlet oxygen quantum yield. This suggests its potential use as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Radiolabeling for Imaging

  • Application : Derivatives of this compound, like fluorine-18 labeled benzodioxin piperazines, can be used for in vivo imaging of dopamine D4 receptors, relevant in neurological and psychiatric research (Kügler, Ermert, & Coenen, 2013).

Anticancer Agents

  • Application : New benzothiazole acylhydrazones were synthesized and showed potential as anticancer agents. They demonstrated inhibitory effects on cancer cell lines and induced apoptosis in breast cancer cells, indicating the potential for therapeutic use in oncology (Osmaniye et al., 2018).

Anticonvulsant Agents

  • Application : Benzothiazole derivatives showed significant anticonvulsant activity in models of epilepsy, suggesting their potential as new therapeutic agents for seizure disorders (Liu et al., 2016).

properties

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-fluorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c19-15-5-1-14(2-6-15)12-20-18(21)8-4-13-3-7-16-17(11-13)23-10-9-22-16/h1-8,11H,9-10,12H2,(H,20,21)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZWSDXXAKVOLG-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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